molecular formula C12H22N2S B15274363 [3-(Diethylamino)propyl](thiophen-3-ylmethyl)amine

[3-(Diethylamino)propyl](thiophen-3-ylmethyl)amine

Cat. No.: B15274363
M. Wt: 226.38 g/mol
InChI Key: OHAPRHNHAAZZMS-UHFFFAOYSA-N
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Description

3-(Diethylamino)propylamine: is a chemical compound with the molecular formula C12H22N2S and a molecular weight of 226.38 g/mol . This compound is characterized by the presence of a thiophene ring and a diethylamino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propylamine typically involves the reaction of 3-(diethylamino)propylamine with thiophen-3-ylmethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Diethylamino)propylamine may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Triethylamine, sodium hydroxide (NaOH)

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Secondary amines, primary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-(Diethylamino)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between amine-containing molecules and biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, 3-(Diethylamino)propylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propylamine involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(Diethylamino)propyl]amine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophen-3-ylmethylamine: Lacks the diethylamino group, reducing its ability to form certain types of interactions with biological targets.

Uniqueness

The presence of both the diethylamino group and the thiophene ring in 3-(Diethylamino)propylamine makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

N',N'-diethyl-N-(thiophen-3-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C12H22N2S/c1-3-14(4-2)8-5-7-13-10-12-6-9-15-11-12/h6,9,11,13H,3-5,7-8,10H2,1-2H3

InChI Key

OHAPRHNHAAZZMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CSC=C1

Origin of Product

United States

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